

In-Depth Toxicological Profile of Zinc Dibenzyl Dithiocarbamate (ZBDC)

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Compound of Interest

Compound Name: ZincDibenzylDithiocarbamate(Zbd
c)(Ztc)

Cat. No.: B1172522

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Zinc Dibenzyl Dithiocarbamate (ZBDC), with the CAS number 14726-36-4, is a member of the dithiocarbamate class of chemicals. Dithiocarbamates are widely utilized as accelerators in the vulcanization of rubber and as pesticides. Due to its potential for human exposure, a thorough understanding of the toxicological profile of ZBDC is essential for risk assessment and the development of safe handling and use practices. This technical guide provides a comprehensive overview of the available toxicological data on ZBDC and related dithiocarbamates, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

Chemical and Physical Properties

Property	Value
Chemical Formula	C30H28N2S4Zn
Molecular Weight	614.2 g/mol
Appearance	White to off-white powder
Solubility	Insoluble in water; soluble in chloroform, benzene, and carbon disulfide

Toxicological Data

The available quantitative toxicological data for Zinc Dibenzyl Dithiocarbamate is limited. Therefore, data from closely related dithiocarbamate compounds are included for comparative purposes and are clearly identified.

Acute Toxicity

Table 1: Acute Toxicity Data for Zinc Dibenzyl Dithiocarbamate and Related Compounds

Compound	Test Species	Route	LD50/LC50	Reference
Zinc Dibenzyl Dithiocarbamate	Rat	Oral	> 5000 mg/kg	[1]
Zinc Dibenzyl Dithiocarbamate	Rabbit	Dermal	> 2000 mg/kg	[1]
Zinc (II) N-Benzyl methyl Dithiocarbamate	Mouse (male)	Oral	954 mg/kg	[2]
Zinc (II) N-Benzyl methyl Dithiocarbamate	Mouse (female)	Oral	794.3 mg/kg	[2]
Zinc Diethyldithiocarbamate	Rat	Oral	3530 mg/kg	[3]

Genotoxicity

Specific genotoxicity data for Zinc Dibenzyl Dithiocarbamate are not readily available in the public literature. In the absence of specific data, it is prudent to consider the genotoxic potential of the dithiocarbamate class. Some dithiocarbamates have shown evidence of genotoxicity in certain test systems.

Carcinogenicity

There are no specific long-term carcinogenicity bioassays available for Zinc Dibenzyldithiocarbamate. The International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), the U.S. Environmental Protection Agency (EPA), and the Occupational Safety and Health Administration (OSHA) have not classified ZBDC as a carcinogen. However, some other dithiocarbamates, such as mancozeb, have been shown to be carcinogenic in animal studies.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on Zinc Dibenzyldithiocarbamate are not available. Studies on other zinc dithiocarbamates have indicated potential for developmental effects.

Table 2: Embryotoxicity of Zinc Dithiocarbamates in Chicken Embryos

Compound	Effect	Dose	Reference
Zinc Diethyldithiocarbamate	Lethality and malformations	1 to 10 nmole per egg	[4]
Zinc Dibutyldithiocarbamate	Lethality and malformations	1 to 10 nmole per egg	[4]

Experimental Protocols

Detailed experimental protocols for key toxicological studies are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (based on OECD Guideline 401)

An acute oral toxicity study is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

- **Test Animals:** Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex are used. A sufficient number of animals are used to obtain statistically significant

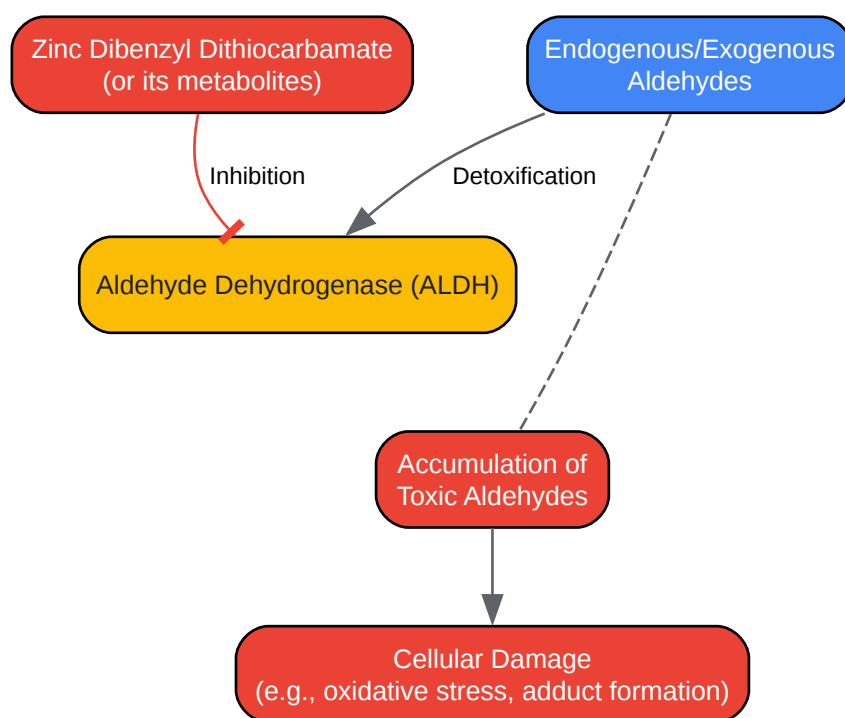
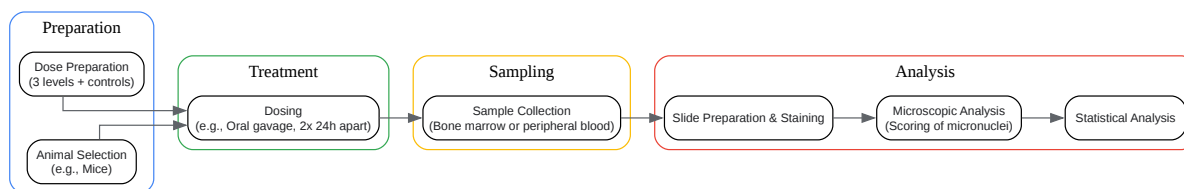
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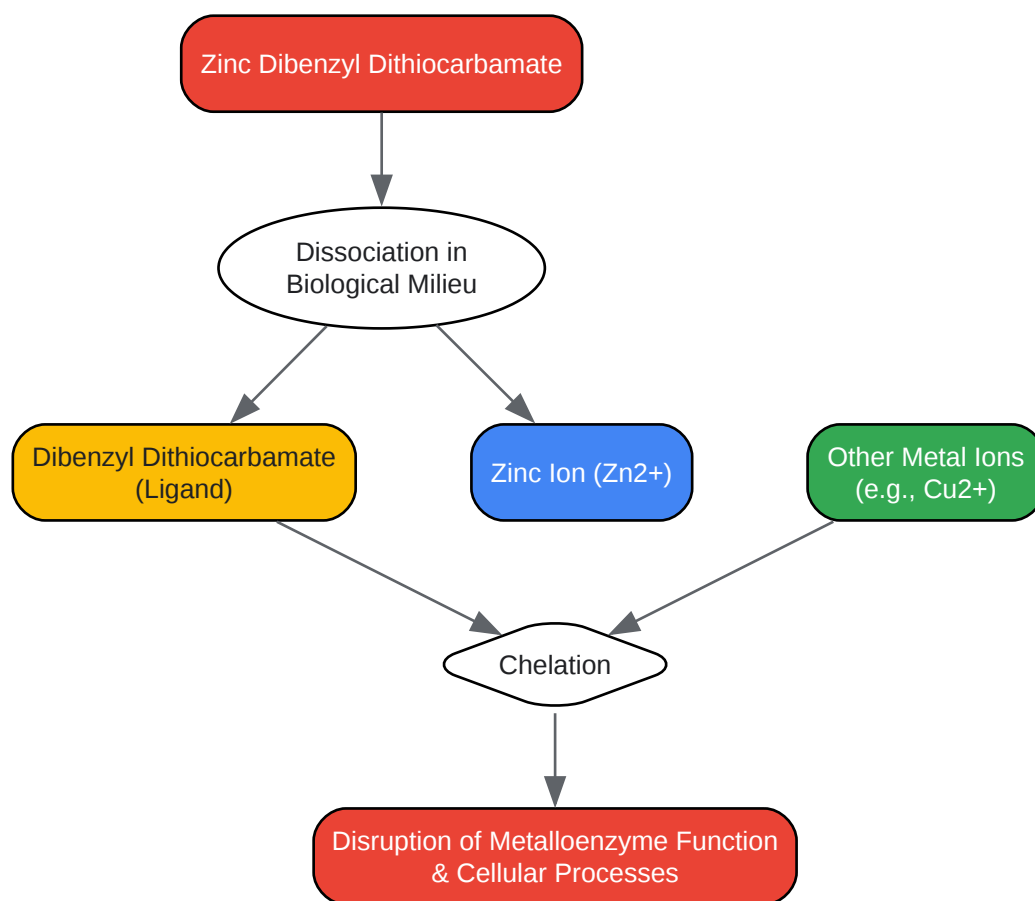
- **Housing and Feeding:** Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. They are provided with standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.
- **Dose Administration:** The test substance is administered orally by gavage in a single dose. The volume administered is based on the animal's body weight. A range of dose levels is used to determine the dose that causes mortality in 50% of the animals.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days after dosing.
- **Pathology:** A gross necropsy is performed on all animals at the end of the study.

In Vivo Mammalian Erythrocyte Micronucleus Test (based on OECD Guideline 474)

This test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing erythrocytes for the presence of micronuclei.

- **Test Animals:** Typically, mice or rats are used.
- **Dose Administration:** The test substance is administered, usually twice, 24 hours apart, by an appropriate route (e.g., oral gavage or intraperitoneal injection). At least three dose levels are tested, along with a vehicle control and a positive control.
- **Sample Collection:** Bone marrow or peripheral blood is collected at appropriate times after the last administration.
- **Slide Preparation and Analysis:** Smears are prepared and stained. At least 4000 immature erythrocytes per animal are scored for the presence of micronuclei.
- **Data Evaluation:** The incidence of micronucleated immature erythrocytes is compared between the treated and control groups. A dose-related increase in the frequency of micronucleated cells indicates a positive result.





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